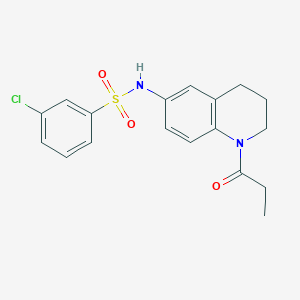

3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

3-Chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propionyl group at the 1-position and a 3-chlorobenzenesulfonamide moiety at the 6-position. The compound’s structure combines aromatic sulfonamide functionality with a partially saturated heterocyclic ring, which is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis . Its synthesis likely follows protocols similar to those described for analogous benzenesulfonamide-tetrahydroquinoline hybrids, involving condensation of a sulfonyl chloride with a substituted tetrahydroquinoline precursor under basic conditions (e.g., using pyridine and DMAP as catalysts) .

Properties

IUPAC Name |

3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-10-4-5-13-11-15(8-9-17(13)21)20-25(23,24)16-7-3-6-14(19)12-16/h3,6-9,11-12,20H,2,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUJCPRLKHEDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 1-propionyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Research indicates that 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibits promising biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- A study demonstrated that derivatives of related compounds exhibited antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. Compounds within this class showed IC values ranging from 1.9 to 7.52 μg/mL, indicating effective inhibition of cancer cell growth .

- The structure of the compound suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival .

Neuroprotective Effects

The compound's structural similarity to other neuroactive agents suggests potential applications in treating neurodegenerative diseases:

- Research into similar compounds has shown that modifications to the tetrahydroquinoline structure can lead to enhanced acetylcholinesterase inhibitory activity, which is beneficial for conditions like Alzheimer's disease .

- The ability to inhibit acetylcholinesterase may position this compound as a candidate for further development in neuropharmacology.

Case Study 1: Anticancer Efficacy

In a comparative study involving various quinoxaline derivatives, it was found that compounds with a similar scaffold to this compound showed significant anticancer properties. The study concluded that these compounds could selectively target cancer cells while exhibiting low toxicity towards normal cells .

Case Study 2: Neuroprotective Potential

A study focusing on related tetrahydroquinoline derivatives assessed their binding interactions with acetylcholinesterase through molecular docking simulations. The results indicated that certain modifications could enhance binding affinity and inhibitory potency against acetylcholinesterase, suggesting a pathway for developing neuroprotective agents based on this chemical framework .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be contextualized against related sulfonamide and tetrahydroquinoline derivatives.

Table 1: Structural and Functional Comparison of Selected Analogues

Key Findings from Comparative Analysis

Halogenation (Cl, F) on the benzene ring improves metabolic stability and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility: Compounds with sulfonamide linkages (e.g., ) are typically synthesized via nucleophilic substitution between a sulfonyl chloride and an amine-bearing tetrahydroquinoline, whereas benzamide analogues (e.g., ) require coupling agents like EDCI or HOBt .

Biological Relevance: The tetrahydroquinoline core is associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity . Fluorinated derivatives (e.g., ) exhibit enhanced blood-brain barrier penetration, making them candidates for neurological targets .

Biological Activity

3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound with potential biological activity, particularly in the context of antimicrobial properties and its interaction with specific biological targets. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C18H19ClN2O3S

- Molecular Weight : 378.9 g/mol

- CAS Number : 946211-09-2

The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial activity. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Properties

A study focusing on N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives highlighted their efficacy against both gram-positive and gram-negative bacteria. The research utilized carboxyfluorescein leakage assays to assess membrane disruption and molecular modeling to identify potential targets in bacterial pathogens such as Escherichia coli and Staphylococcus aureus .

The antimicrobial mechanism appears to involve inhibition of specific enzymes crucial for bacterial cell wall synthesis. Notably, the study identified two enzymes as potential targets:

- D-glutamic acid-adding enzyme (MurD)

- N-acetylmuramoyl-L-alanine amidase (AmiA)

These enzymes are vital for peptidoglycan biosynthesis in bacteria, suggesting that the compound may function as an inhibitor within this pathway .

Case Studies and Research Findings

Several case studies have demonstrated the biological activity of similar compounds derived from the tetrahydroquinoline structure:

- Study on Tetrahydroquinoline Derivatives :

- In Vivo Studies :

Data Table: Summary of Biological Activity

| Compound Name | Activity Type | Target Pathogen | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | Inhibition of MurD and AmiA |

| N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline | Antimicrobial | Various Gram-positive/negative | Membrane integrity disruption |

| Tetrahydroquinoline derivatives | Cytotoxicity | Cancer cell lines | Cell cycle arrest |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Core Formation: Start with the functionalization of 1,2,3,4-tetrahydroquinoline at the 6-position via sulfonylation using 3-chlorobenzenesulfonyl chloride.

Propionylation: Introduce the propionyl group at the 1-position of the tetrahydroquinoline scaffold using propionic anhydride or chloride under basic conditions (e.g., triethylamine).

Purification: Employ flash column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization for isolation .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | 3-Chlorobenzenesulfonyl chloride, DCM, 0°C → RT, 12h | ~60% | |

| Propionylation | Propionic anhydride, Et₃N, THF, reflux, 6h | ~75% |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺).

- X-ray Crystallography: For unambiguous structural confirmation (e.g., space group, unit cell parameters). Use SHELXL for refinement .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Answer:

- Disorder Handling: Split atomic positions in SHELXL and apply restraints to bond distances/angles.

- Twinning: Use the TWIN command in SHELXL with Hooft/Y statistics for validation.

- Hydrogen Bonding Analysis: Apply graph set analysis (Etter’s formalism) to identify robust intermolecular interactions (e.g., N–H···O motifs) that stabilize the lattice .

Example Crystallographic Data from Analogues:

| Parameter | Value (Analogous Complex) | Reference |

|---|---|---|

| Space Group | P2₁/c (Monoclinic) | |

| Unit Cell | a = 14.601 Å, b = 8.362 Å, c = 22.350 Å, β = 98.23° | |

| R-factor | R₁ < 0.05 for I > 2σ(I) |

Advanced: What strategies optimize biological activity evaluation (e.g., enzyme inhibition)?

Answer:

- Target Selection: Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, MurA).

- Assay Design:

- SAR Studies: Synthesize derivatives (e.g., halogen substitution, propionyl replacement) to correlate structural features with activity .

Advanced: How are chiral separations performed for enantiomeric derivatives?

Answer:

-

Chiral Chromatography: Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns.

-

Conditions: 50% isopropyl alcohol/CO₂, 100 bar, 50 mL/min flow rate. Monitor enantiopurity via optical rotation and ¹H NMR .

-

Example Resolution:

Enantiomer Retention Time (min) ee (%) (S)-isomer 2.42 99.86 (R)-isomer 3.30 100

Advanced: How to address discrepancies in spectroscopic vs. crystallographic data?

Answer:

- Validation: Cross-check NMR assignments with DEPT-135 and 2D experiments (HSQC, HMBC).

- Dynamic Effects: Consider conformational flexibility (e.g., rotamers) via variable-temperature NMR.

- Crystallographic Artifacts: Re-examine crystal packing effects (e.g., π-stacking) that may distort bond angles vs. solution-state data .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Screening: Test ethyl acetate/hexane, DCM/methanol, or acetone/water mixtures.

- Thermodynamic Control: Slow evaporation at 4°C for high-quality single crystals. For sulfonamides, DCM/hexane (1:3) often yields suitable crystals .

Advanced: How to design derivatives for enhanced solubility or bioavailability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.